
Technical Guide: Molecular Weight and Formula
of Dofetilide Intermediates

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:

N-[(4-

aminophenyl)methyl]methanesulfo

namide

CAS No.: 81880-95-7

Cat. No.: B2577975

Get Quote

Executive Summary
Dofetilide (Tikosyn®) is a Class III antiarrhythmic agent that selectively inhibits the rapid

component of the delayed rectifier potassium current (

). Its synthesis relies on a convergent pathway involving the coupling of two distinct aromatic
precursors, followed by functional group transformations.

This guide focuses on the critical "Dofetilide Intermediate"—specifically the dinitro-precursor

(CAS 115287-37-1)—and its upstream building blocks. Control over the purity and

stoichiometry of these intermediates is the primary determinant of yield and impurity profiles in

the final API (Active Pharmaceutical Ingredient).

Core Intermediates: Physicochemical Data
The synthesis of Dofetilide hinges on three molecular entities. The "Dinitro Intermediate" is the

pivot point where the molecule's full carbon skeleton is assembled.
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Table 1: Key Dofetilide Intermediates
Designation

Chemical
Name

CAS
Number

Formula
Molecular
Weight

Role

Intermediate

A

N-Methyl-2-

(4-

nitrophenyl)et

hanamine

(HCl Salt)

166943-39-1 216.66 g/mol
Nucleophile

(Amine)

Intermediate

B

1-(2-

Chloroethoxy

)-4-

nitrobenzene

3383-72-0 201.61 g/mol
Electrophile

(Alkyl Halide)

Intermediate

C

N-Methyl-N-

[2-(4-

nitrophenoxy)

ethyl]-4-

nitrophenethy

lamine

115287-37-1 345.35 g/mol
Core Scaffold

(Dinitro)

Intermediate

D

N-Methyl-N-

[2-(4-

aminophenox

y)ethyl]-4-

aminophenet

hylamine

N/A

(Unstable)
285.39 g/mol

Diamine

Precursor

Note on Stoichiometry: In the coupling reaction (A + B → C), precise molar equivalents are

required. A slight excess of Intermediate B is often used to drive the reaction to completion, as

unreacted Amine A is difficult to separate from the product.
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Synthesis & Reaction Mechanism
The industrial synthesis of Dofetilide follows a "Convergent Alkylation followed by Reduction-

Sulfonylation" strategy. This route minimizes the handling of potentially unstable sulfonamide

intermediates until the final step.

Reaction Pathway Diagram
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Intermediate D
(Diamine)
(Transient)

Reduction
(H2, Pd/C) Dofetilide (API)

CAS: 115256-11-6

Sulfonylation
(MsCl, Pyridine)

Click to download full resolution via product page

Figure 1: Convergent synthesis pathway for Dofetilide, highlighting the critical Dinitro

Intermediate (Int C).

Detailed Experimental Protocols
The following protocols describe the preparation of the Dinitro Intermediate (Intermediate C)

and its conversion to Dofetilide. These procedures are based on optimized industrial workflows

designed for high purity.

Phase 1: Coupling (Formation of Dinitro Core)
Objective: Synthesize N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine (CAS

115287-37-1).

Reagents:

N-Methyl-2-(4-nitrophenyl)ethanamine HCl (Intermediate A): 1.0 eq

1-(2-Chloroethoxy)-4-nitrobenzene (Intermediate B): 1.1 eq

Potassium Carbonate (
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): 2.5 eq

Potassium Iodide (KI): 0.1 eq (Catalyst)

Solvent: Acetonitrile (ACN) or Toluene/Water (biphasic).

Procedure:

Charge the reactor with Intermediate A,

, and KI in Acetonitrile.

Heat the mixture to 60°C for 30 minutes to generate the free amine in situ.

Add Intermediate B slowly over 1 hour.

Reflux the mixture (80-82°C) for 12–16 hours. Monitor by HPLC until Intermediate A is

<1.0%.

Workup: Cool to room temperature. Filter inorganic salts. Concentrate the filtrate under

vacuum.

Crystallization: Recrystallize the crude residue from Ethanol/Water (9:1) to remove

unreacted Intermediate B.

Validation:

Target Yield: 75–85%

Appearance: Yellow to light orange crystalline powder.

Melting Point: 70–74°C.

Phase 2: Hydrogenation (Nitro Reduction)
Objective: Convert the dinitro core into the diamine precursor.

Reagents:

Intermediate C: 1.0 eq
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Catalyst: 10% Pd/C (50% wet): 10 wt% loading

Solvent: Methanol or Ethyl Acetate.

Procedure:

Dissolve Intermediate C in Methanol in a hydrogenation vessel.

Add Pd/C catalyst under nitrogen atmosphere (Safety Critical: Pyrophoric hazard).

Pressurize with Hydrogen gas (

) to 3–5 bar.

Stir at 25–30°C for 6–10 hours. Reaction is exothermic; control temperature strictly.

Workup: Filter catalyst through a Celite bed. The filtrate contains the unstable diamine

(Intermediate D).

Note: Do not isolate the diamine if possible due to oxidation sensitivity. Proceed

immediately to Phase 3.

Phase 3: Bis-Sulfonylation (Final API Formation)
Objective: Synthesize Dofetilide (CAS 115256-11-6).

Reagents:

Diamine solution (from Phase 2): 1.0 eq

Methanesulfonyl Chloride (MsCl): 2.2 eq

Triethylamine (TEA) or Pyridine: 3.0 eq

Solvent: Dichloromethane (DCM) or Acetonitrile.

Procedure:

Cool the diamine solution to 0–5°C.
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Add Base (TEA/Pyridine).

Dropwise add MsCl while maintaining temperature <10°C.

Allow to warm to room temperature and stir for 2 hours.

Quench: Add water to hydrolyze excess MsCl.

Purification: Adjust pH to 8.5 with NaOH. The crude Dofetilide precipitates or is extracted

into DCM.

Final Polish: Recrystallize from Acetonitrile/Water to achieve >99.8% purity.

Quality Control & Impurity Management
To ensure the "Dofetilide Intermediate" (Intermediate C) meets specification, the following

critical quality attributes (CQAs) must be monitored.

Table 2: Specification for Intermediate C (CAS 115287-
37-1)
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Test Method Specification Rationale

Appearance Visual
Yellow crystalline

powder

Indicates effective

removal of tarry

byproducts.

Assay HPLC ≥ 98.0% w/w

Low purity leads to

complex sulfonamide

impurities later.

Impurity A HPLC ≤ 0.5%
Residual Intermediate

B (genotoxic alert).

Water Content KF ≤ 0.5%

Water interferes with

the subsequent

reduction rate.

ROI Gravimetric ≤ 0.1%

Ensures removal of

inorganic salts (

/KI).

Self-Validating Protocol Logic
Stoichiometric Check: If the yield of Intermediate C is >90% but the melting point is low

(<70°C), it indicates occlusion of Intermediate B. Recrystallization is mandatory.

Color Indicator: The reduction step (Phase 2) is self-indicating; the solution transitions from

bright yellow (nitro) to colorless/pale pink (amine). If yellow persists, hydrogenation is

incomplete.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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